molecular formula C19H21N3O3S B2405725 (5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448065-13-1

(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2405725
CAS No.: 1448065-13-1
M. Wt: 371.46
InChI Key: ZMOFJWJPVDBMGM-UHFFFAOYSA-N
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Description

(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound, also known as a JAK1/JAK2 degrader (JAPT) , is based on the protein degradation targeting chimera (PROTAC) concept . It utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 . This leads to the inhibition of JAK1 and JAK2, which in turn reduces the overactive cytokine response that leads to inflammation, causing autoimmune diseases .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By degrading JAK1/JAK2, it inhibits I, II, and III type adaptive immunity . This results in the effective suppression of pro-inflammatory cytokine release, thereby alleviating inflammation .

Result of Action

The compound has been shown to significantly reduce the severity of atopic dermatitis (AD), a common chronic inflammatory skin disease . It has been demonstrated to improve the skin lesion clearance rate and the AD severity score (SCORAD) .

Action Environment

The compound’s action, efficacy, and stability are influenced by the unique structure of the skin, which can limit the effectiveness of topically applied JAK inhibitors . The compound’s design as a jak1/jak2 degrader (japt) allows it to overcome these limitations and provide a promising low-frequency and low-dose treatment method for ad .

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-methylpyrazin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-11-21-18(12-20-13)19(23)22-14-7-8-15(22)10-17(9-14)26(24,25)16-5-3-2-4-6-16/h2-6,11-12,14-15,17H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOFJWJPVDBMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.